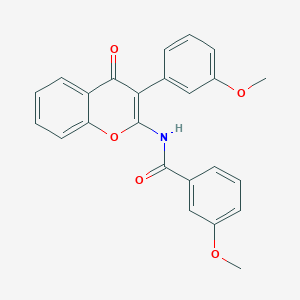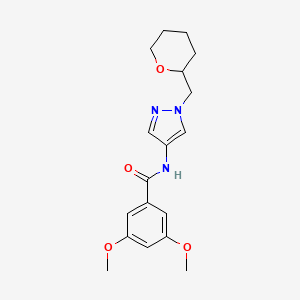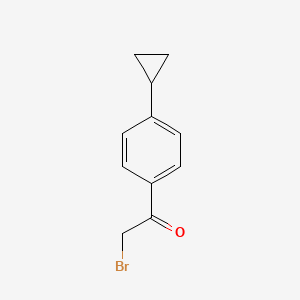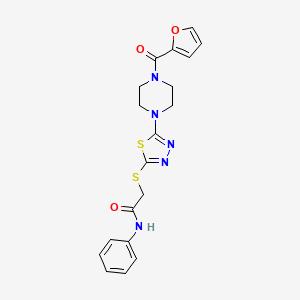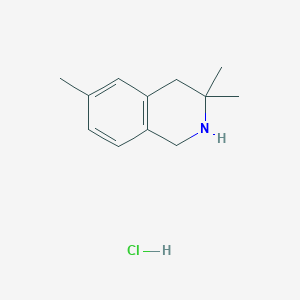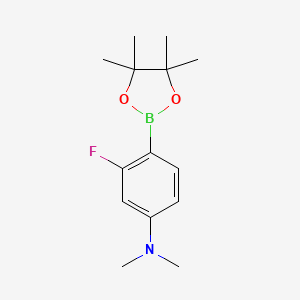
3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a fluorinated aromatic amine with a boronic ester group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
作用机制
Target of Action
Similar compounds have been found to interact with proteins such as5-lipoxygenase-activating protein (FLAP) . FLAP is widely distributed within the central nervous system and plays a crucial role in regulating the activation of the 5-lipoxygenase enzyme .
Mode of Action
It’s known that the compound is an important raw material in the synthesis of diaryl derivatives acting as flap regulators . These regulators can modulate the activity of the 5-lipoxygenase enzyme, potentially influencing various biochemical pathways.
Biochemical Pathways
Given its potential role as a flap regulator, it may influence the metabolic pathways involving the 5-lipoxygenase enzyme . This enzyme is involved in the synthesis of leukotrienes, bioactive lipids that play key roles in cellular signaling and inflammatory responses.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.
Result of Action
If it acts as a flap regulator, it could potentially modulate the activity of the 5-lipoxygenase enzyme, influencing the synthesis of leukotrienes and potentially affecting cellular signaling and inflammatory responses .
生化分析
Biochemical Properties
It has been used as an electrolyte additive to induce the decomposition of PF6- and form a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress the growth of lithium dendrites .
Cellular Effects
It is known to play a role in the formation of a solid electrolyte interface (SEI) in lithium metal batteries .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the decomposition of PF6- to form a solid electrolyte interface (SEI) rich in LiF . This process helps to suppress the growth of lithium dendrites in lithium metal batteries.
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process. One common method involves the following steps:
Boronic Acid Formation: : Starting with 3-fluoroaniline, the compound undergoes diazotization followed by a reaction with boronic acid derivatives to introduce the boronic ester group.
Dimethylation: : The resulting boronic acid derivative is then subjected to dimethylation using formaldehyde and formic acid to introduce the N,N-dimethyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The fluorine atom can be oxidized to form a fluoroquinone derivative.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., sodium carbonate, Na₂CO₃) are often used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: : Fluoroquinone derivatives.
Reduction: : Reduced aniline derivatives.
Substitution: : Biaryl compounds through cross-coupling reactions.
科学研究应用
Chemistry
This compound is used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Its boronic ester group makes it a valuable reagent in Suzuki-Miyaura reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology
In biological research, this compound can be used as a fluorescent probe or a building block for bioconjugation. Its fluorine atom can enhance the fluorescence properties, making it useful in imaging and diagnostic applications.
Medicine
The compound's derivatives can be explored for their potential medicinal properties. For example, fluorinated compounds are often investigated for their anticancer and anti-inflammatory activities.
Industry
In materials science, this compound can be used to develop advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: : Similar structure but without the fluorine atom.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: : Similar boronic ester group but different aromatic ring.
Uniqueness
The presence of the fluorine atom in 3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline provides unique chemical and physical properties compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound's reactivity and stability, making it a valuable reagent in various applications.
属性
IUPAC Name |
3-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-7-10(17(5)6)9-12(11)16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJPTCAYFKHSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
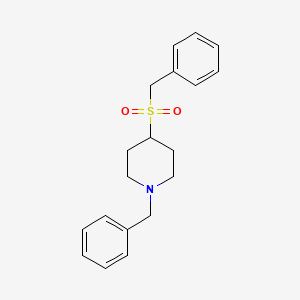
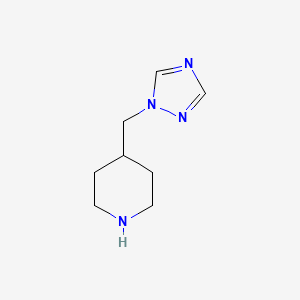
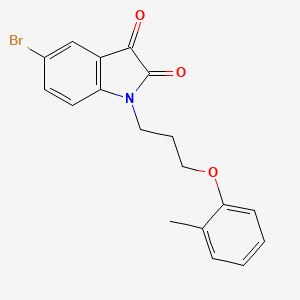
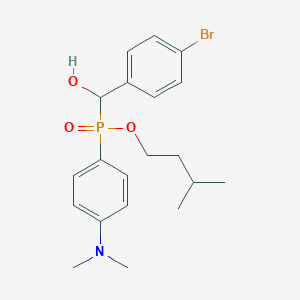

![N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2991779.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2991783.png)
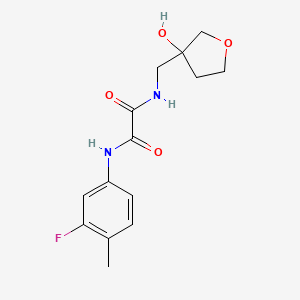
![2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2991788.png)
